![molecular formula C19H20N2O4S B7691968 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide, also known as GW 501516, is a synthetic ligand that binds to and activates peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a transcription factor that plays a crucial role in regulating energy metabolism, lipid homeostasis, and inflammation. GW 501516 has gained significant attention in the scientific community due to its potential applications in the fields of sports performance enhancement, obesity, diabetes, and cardiovascular diseases.
Wirkmechanismus
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 exerts its effects by binding to and activating PPARδ, which is predominantly expressed in skeletal muscle, adipose tissue, and liver. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. This results in an increase in energy expenditure, insulin sensitivity, and endurance.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have various biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase-1 (CPT-1) and pyruvate dehydrogenase kinase-4 (PDK-4), and decreases the expression of genes involved in lipogenesis, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also increases the expression of genes involved in glucose metabolism, such as glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS-1), and decreases the expression of genes involved in gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Additionally, this compound 501516 has been shown to increase the number and size of mitochondria in skeletal muscle, which enhances oxidative capacity and endurance.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has several advantages for lab experiments. It is a potent and selective PPARδ agonist, which allows for specific activation of the PPARδ pathway. It has also been extensively studied in animal models, which provides a wealth of information on its effects and mechanisms of action. However, there are also limitations to using this compound 501516 in lab experiments. It has been shown to have off-target effects on other pathways, such as the aryl hydrocarbon receptor (AhR) pathway, which may complicate interpretation of results. Additionally, its long-term effects on human health are not well understood, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516. One area of focus is its potential applications in the treatment of metabolic diseases, such as obesity and diabetes. Another area of focus is its potential applications in the prevention and treatment of cardiovascular diseases, such as atherosclerosis. Additionally, there is interest in developing more potent and selective PPARδ agonists that may have fewer off-target effects and greater clinical applications.
Synthesemethoden
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,3-dihydro-1H-indole-1-sulfonyl chloride with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and a base to yield the final product, this compound 501516.
Wissenschaftliche Forschungsanwendungen
2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide 501516 has been extensively studied for its potential applications in various fields of research. In the field of sports performance enhancement, this compound 501516 has been shown to increase endurance and stamina by enhancing the oxidation of fatty acids in skeletal muscle. In the field of obesity and diabetes, this compound 501516 has been shown to improve insulin sensitivity, increase glucose uptake, and reduce adiposity in animal models. In the field of cardiovascular diseases, this compound 501516 has been shown to reduce inflammation, improve lipid profile, and prevent atherosclerosis in animal models.
Eigenschaften
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-20-19(22)14-25-16-7-9-17(10-8-16)26(23,24)21-13-11-15-5-3-4-6-18(15)21/h2-10H,1,11-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUEZRFPIBUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
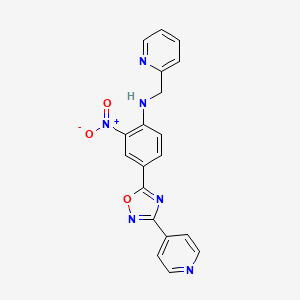
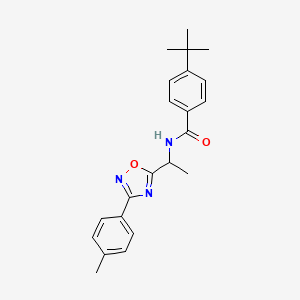
![3-chloro-N-(5-{[(furan-2-yl)methyl]sulfamoyl}-2-methoxyphenyl)benzamide](/img/structure/B7691898.png)
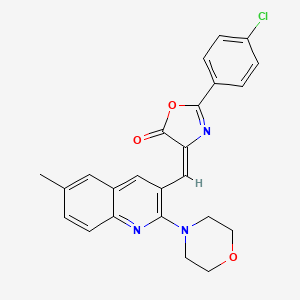
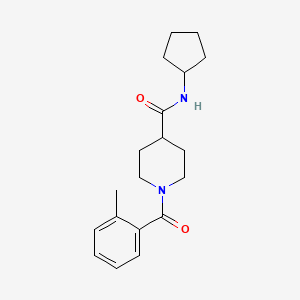

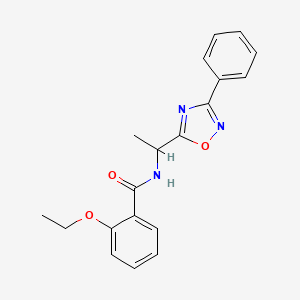
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7691930.png)
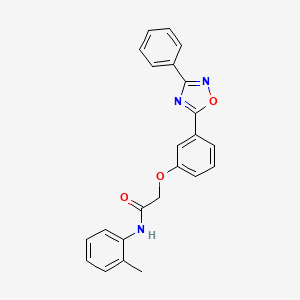




![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
